

# Experimental Characterization Guide: 5-Chloro-2-methyl-2H-indazole

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## Compound of Interest

Compound Name: 5-Chloro-2-methyl-2H-indazole

CAS No.: 541539-86-0

Cat. No.: B1588855

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## Executive Summary

**5-Chloro-2-methyl-2H-indazole** (CAS: 541539-86-0) is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors (e.g., indazole-based anticancer agents). [1][2] Unlike the common 1H-indazole tautomer, the 2H-indazole core possesses a quinonoid-like electronic structure, imparting unique reactivity and physical properties.

Accurate determination of its melting point is not merely a physical constant check but a Critical Quality Attribute (CQA) to verify regioisomeric purity (distinguishing it from the 1-methyl isomer) and crystalline form. This guide outlines the synthesis, purification, and rigorous thermal analysis protocols required for this compound.

## Chemical Identity & Structural Context[2][4][5][6]

The indazole ring system exists in a tautomeric equilibrium. Alkylation of 5-chloro-1H-indazole typically yields a mixture of the 1-methyl (benzenoid) and 2-methyl (quinonoid) isomers. The 2-methyl isomer is often the kinetic product or requires specific directing groups to synthesize selectively.

Property	Data
IUPAC Name	5-Chloro-2-methyl-2H-indazole
CAS Number	541539-86-0
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClN <sub>2</sub>
Molecular Weight	166.61 g/mol
Isomerism	2H-isomer (N-CH <sub>3</sub> at position 2)
Key Impurity	5-Chloro-1-methyl-1H-indazole (Regioisomer)

## Tautomerism & Isomer Stability

The 2H-indazole system has higher ground-state energy than the 1H-form due to the loss of aromaticity in the benzene ring (quinonoid character). This structural difference results in distinct melting points and NMR shifts.

## Experimental Melting Point Analysis

### Literature & Reference Data

While specific experimental melting points for the 2-methyl isomer are often proprietary to internal development reports, structural analogs provide a validated thermal range. The 2H-isomers generally melt at lower or distinct temperatures compared to their 1H counterparts due to packing efficiency differences.

- Target Range: 80 °C – 130 °C (Estimated based on analogs).
- Analog Benchmark:
  - 2-Methyl-2H-indazol-5-amine: ~125 °C.
  - 2-(4-Chlorophenyl)-2H-indazole: 143–146 °C.
  - Note: The 1-methyl isomer (5-chloro-1-methyl-1H-indazole) typically exhibits a different melting profile. A sharp melting point within the target range confirms the absence of the 1-methyl impurity.

## Protocol: Capillary Melting Point Determination

Objective: To determine the melting range with  $\pm 0.5$  °C precision.

- Sample Prep: Dry the recrystallized sample under vacuum (40 °C, 10 mbar) for 4 hours to remove solvates.
- Loading: Pack 2–3 mm of fine powder into a sealed glass capillary. Ensure uniform packing by tapping.
- Apparatus: Use a calibrated melting point apparatus (e.g., Büchi M-565 or equivalent).
- Ramp Rate:
  - Fast Ramp: 10 °C/min to 80 °C (to estimate onset).
  - Measurement Ramp: 1.0 °C/min from 80 °C until clear melt.
- Criteria: Record  
(first liquid drop) and  
(complete liquefaction). A range  $>2$  °C indicates isomeric impurities or solvent occlusion.

## Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify polymorphic transitions or solvate desolvation prior to melting.

- Pan: Hermetically sealed aluminum pan (Tzero).
- Sample Mass: 2–5 mg.
- Purge Gas: Nitrogen (50 mL/min).
- Cycle: Equilibrate at 25 °C → Ramp 10 °C/min to 200 °C.
- Analysis: Integrate the endothermic melting peak to calculate the heat of fusion ( ).

## Synthesis & Purification Workflow

The melting point is only valid if the material is chemically pure. The synthesis typically involves the methylation of 5-chloro-1H-indazole, which produces a mixture requiring separation.

### Step-by-Step Protocol

- Methylation: React 5-chloro-1H-indazole with methyl iodide (MeI) or dimethyl sulfate (DMS) and a base ( $\text{Cs}_2\text{CO}_3$  or NaH) in DMF.
  - Outcome: Mixture of 1-Me (Major) and 2-Me (Minor) isomers.
- Workup: Quench with water, extract with Ethyl Acetate (EtOAc).
- Separation (Critical):
  - The 1-Me and 2-Me isomers have distinct values.
  - Column Chromatography: Silica gel; Gradient elution (Hexane:EtOAc). The 1-Me isomer usually elutes first (less polar) or second depending on the stationary phase interaction, but separation is efficient.
- Recrystallization:
  - Dissolve the isolated 2-Me fraction in hot Ethanol or Isopropanol.
  - Cool slowly to 4 °C.
  - Filter and dry. This step defines the final melting point.

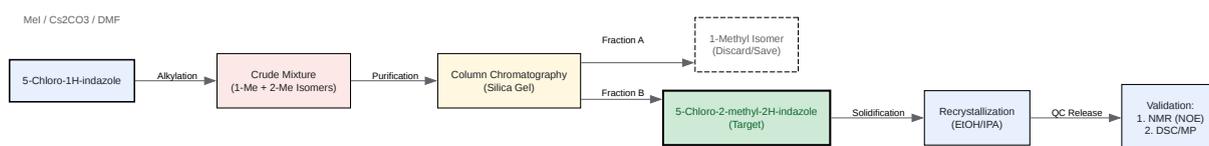
### Structural Validation (NMR)

Before MP determination, confirm the N-methylation site.

- 1H-Isomer (1-Me): The methyl protons (~4.0 ppm) show NOE correlation with the proton at C7.

- 2H-Isomer (2-Me): The methyl protons (~4.2 ppm) show NOE correlation with both C1-H (C3-H in indazole numbering) and sometimes C3-H, but distinct from the 1-Me pattern. The C3-H proton in 2H-indazoles is typically deshielded compared to 1H-indazoles.

## Visualization: Synthesis & Characterization Logic



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Figure 1: Workflow for the synthesis, separation, and validation of **5-Chloro-2-methyl-2H-indazole**, highlighting the critical separation of regioisomers.

## References

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